![molecular formula C21H25NO2 B1243567 2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)
2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium
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Overview
Description
2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium is a 1-benzopyran.
Scientific Research Applications
Antitubercular Activity
Compounds derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, similar to 2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium, have shown potential as antitubercular agents. Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Electrochromic Applications
Derivatives of poly(2,7-carbazole), which share structural features with 2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium, have been explored for use in multicolored electrochromic cells. These cells, suitable for adaptive camouflage in military assets, were developed using derivatives that change from green to brown upon oxidation (Beaupré et al., 2009).
Synthesis of Novel Heterocycles
Reddy et al. (2017) established a method for synthesizing pyrano[2,3-c]carbazoles, a class related to the compound . These heterocycles have potential applications in various fields due to their unique chemical properties (Reddy et al., 2017).
Diels-Alder Reactivity
The reactivity of pyrano[3,4-b]indol-3-ones in Diels-Alder reactions, which is relevant to the chemistry of pyrano[2,3-b]carbazoles, has been studied by Moody and Shah (1988). This research contributes to the understanding of the chemical behavior of carbazole derivatives in synthetic applications (Moody & Shah, 1988).
Anticancer Activity
In a study by Reddy et al. (2015), pyrano[2,3-c]carbazoles demonstrated significant anti-proliferative activity against cancer cell lines, indicating their potential as therapeutic agents (Reddy et al., 2015).
Synthesis of Alkaloids for Stroke Treatment
Zang et al. (2018) synthesized pyrano[3,2-a]carbazole alkaloids, showing strong neuroprotective effects and suggesting potential use in treating ischemic stroke (Zang et al., 2018).
properties
Product Name |
2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium |
InChI |
InChI=1S/C21H25NO2/c1-19(2)11-15-14-9-13-7-8-21(5,6)24-17(13)10-16(14)22(23)18(15)20(3,4)12-19/h7-11H,12H2,1-6H3 |
InChI Key |
BYQQNSVZQGCUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=[N+](C3=C(C2=C1)C=C4C=CC(OC4=C3)(C)C)[O-])(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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